α3β4 nAChR Antagonist Potency: Nanomolar Activity of 4-Morpholinyl-3-nitroaniline
4-Morpholinyl-3-nitroaniline exhibits potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) in human SH-SY5Y cells, with an IC50 of 1.8 nM for inhibition of carbamylcholine-induced 86Rb+ efflux [1]. The compound demonstrates subtype selectivity, with 6.7-fold higher potency at α3β4 (1.8 nM) compared to α4β2 (12.0 nM) and 8.3-fold higher compared to α4β4 (15.0 nM) nAChR subtypes in the same assay system [1]. Cross-study comparison with varenicline, a clinically used partial agonist with α3β4 antagonist activity, reveals that varenicline exhibits an IC50 of approximately 110 nM at α3β4 nAChR—approximately 61-fold lower potency than 4-morpholinyl-3-nitroaniline [2]. Note that potency data for positional isomers such as 2-(4-morpholinyl)-5-nitroaniline or 5-morpholino-2-nitroaniline at this receptor subtype have not been reported in publicly available literature; cross-study comparison between positional isomers is therefore not feasible.
| Evidence Dimension | α3β4 nAChR antagonist potency (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Varenicline: ~110 nM at α3β4 nAChR |
| Quantified Difference | ~61-fold higher potency (lower IC50) for target compound |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
For addiction and smoking cessation research programs targeting α3β4 nAChR antagonism, this compound offers a 61-fold potency advantage over the clinical benchmark varenicline, enabling lower working concentrations and reduced off-target exposure in cellular assays.
- [1] EcoDrugPlus. Compound ID 2126094: Antagonist activity at nAChR receptor subtypes. University of Helsinki. Accessed 2026. https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
- [2] Mihalak KB, Carroll FI, Luetje CW. Varenicline is a partial agonist at α4β2 and a full agonist at α7 neuronal nicotinic receptors. Molecular Pharmacology. 2006;70(3):801-805. doi:10.1124/mol.106.025130 View Source
